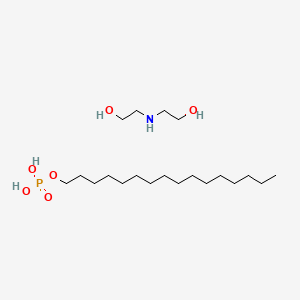
Diethanolamine cetyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine cetyl phosphate is a chemical compound that serves as a stabilizer and is commonly found in skin care products, hair conditioners, and other hair care products due to its anti-static properties . It is known for its ability to maintain the stability of product formulas and ensure even distribution of components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of diethanolamine cetyl phosphate involves the reaction of diethanolamine with cetyl phosphate. The process typically includes the following steps:
Reactants: Diethanolamine and cetyl phosphate.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 20-90°C, and involves stirring the reactants for a specific duration to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps to remove any impurities and ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution Reagents: Various alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in alkylated products.
Applications De Recherche Scientifique
Diethanolamine cetyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in various chemical formulations to enhance the stability and performance of products.
Biology: The compound is utilized in biological research for its anti-static properties, which are beneficial in various experimental setups.
Medicine: In the pharmaceutical industry, this compound is used in the formulation of topical products due to its stabilizing and emulsifying properties.
Mécanisme D'action
The mechanism of action of diethanolamine cetyl phosphate involves its ability to stabilize emulsions and prevent the separation of components in formulations. The compound interacts with the molecular components of the formulation, ensuring even distribution and enhancing the overall stability. This is achieved through its amphiphilic nature, where the hydrophilic and hydrophobic parts of the molecule interact with different components of the formulation.
Comparaison Avec Des Composés Similaires
- Cocamide diethanolamine
- Diethanolamine oleth-3 phosphate
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
Comparison: Diethanolamine cetyl phosphate is unique due to its specific combination of diethanolamine and cetyl phosphate, which imparts distinct stabilizing and anti-static properties. Compared to similar compounds, it offers enhanced stability and performance in formulations, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
65122-24-9 |
|---|---|
Formule moléculaire |
C20H46NO6P |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
Clé InChI |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65138-84-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
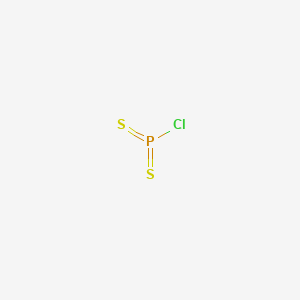
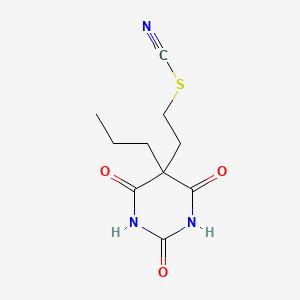
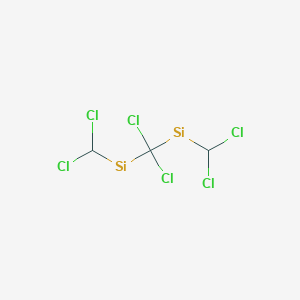
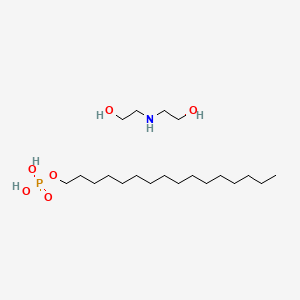
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
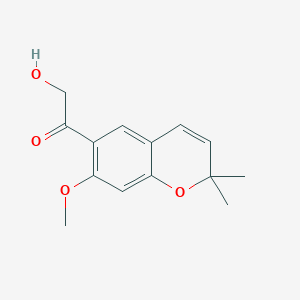
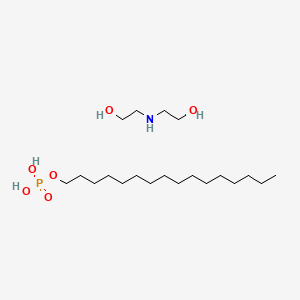
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
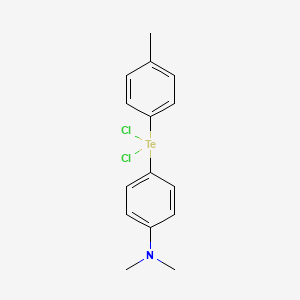
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)
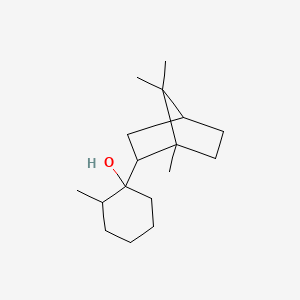
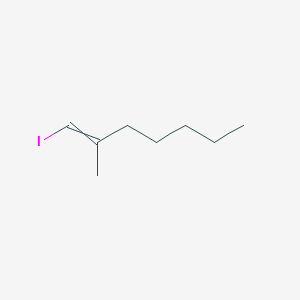
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
